
N2,N4,N6-Tri(pyridin-4-yl)-1,3,5-triazine-2,4,6-triamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2,N4,N6-Tri(pyridin-4-yl)-1,3,5-triazine-2,4,6-triamine is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, which includes three pyridine rings attached to a triazine core, makes it an interesting subject for scientific research.
Métodos De Preparación
The synthesis of N2,N4,N6-Tri(pyridin-4-yl)-1,3,5-triazine-2,4,6-triamine typically involves the use of cyanuric chloride as a starting material. The synthetic route includes sequential nucleophilic substitution reactions where the chlorine atoms on the cyanuric chloride are replaced by pyridine rings. This process can be carried out under reflux conditions in solvents such as 1,4-dioxane or 1,2-dichloroethane, with an excess of the corresponding amine .
Análisis De Reacciones Químicas
N2,N4,N6-Tri(pyridin-4-yl)-1,3,5-triazine-2,4,6-triamine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the pyridine rings can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Complex Formation: The nitrogen atoms in the pyridine rings can coordinate with metal ions, forming complexes that are useful in catalysis and other applications.
Aplicaciones Científicas De Investigación
N2,N4,N6-Tri(pyridin-4-yl)-1,3,5-triazine-2,4,6-triamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Medicine: Some derivatives of 1,3,5-triazines have shown antitumor properties, making them candidates for cancer research.
Industry: The compound can be used in the production of herbicides and polymer photostabilizers.
Mecanismo De Acción
The mechanism of action of N2,N4,N6-Tri(pyridin-4-yl)-1,3,5-triazine-2,4,6-triamine involves its ability to form complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, thereby influencing biological pathways. The specific pathways and targets depend on the nature of the metal ion and the biological system .
Comparación Con Compuestos Similares
N2,N4,N6-Tri(pyridin-4-yl)-1,3,5-triazine-2,4,6-triamine can be compared with other 1,3,5-triazine derivatives such as:
Hexamethylmelamine: Known for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Used clinically to treat cancers.
Hydroxymethylpentamethylmelamine: The hydroxylated metabolite of hexamethylmelamine with significant biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C18H15N9 |
|---|---|
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
2-N,4-N,6-N-tripyridin-4-yl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C18H15N9/c1-7-19-8-2-13(1)22-16-25-17(23-14-3-9-20-10-4-14)27-18(26-16)24-15-5-11-21-12-6-15/h1-12H,(H3,19,20,21,22,23,24,25,26,27) |
Clave InChI |
UJURXFYZKXSWLL-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1NC2=NC(=NC(=N2)NC3=CC=NC=C3)NC4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


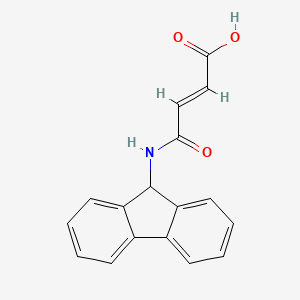
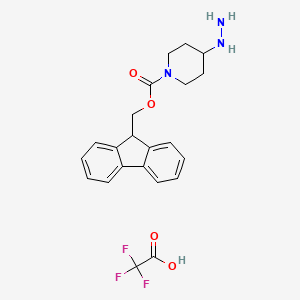


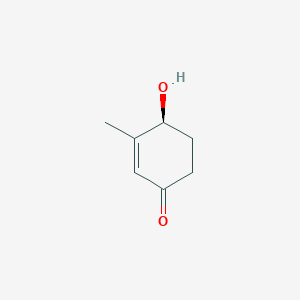
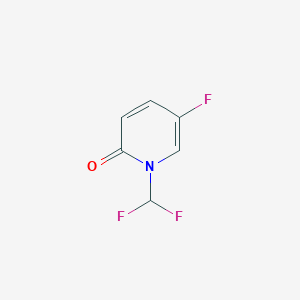
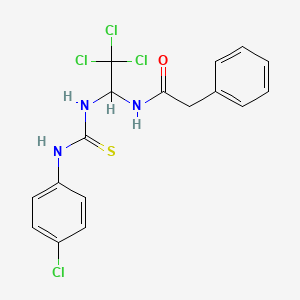
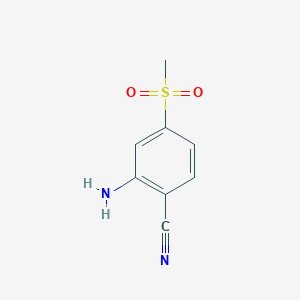
![Benzo[b][1,10]phenanthrolin-7-amine](/img/structure/B13132936.png)
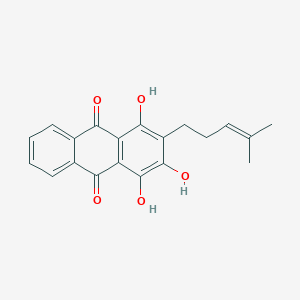
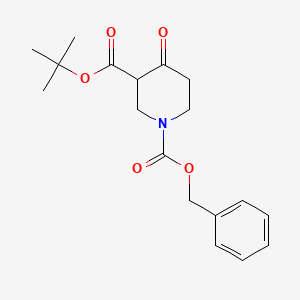
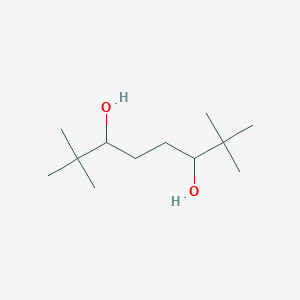
![tert-Butyl 2-methyl-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13132951.png)

